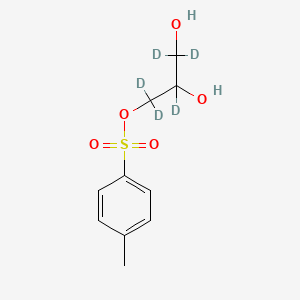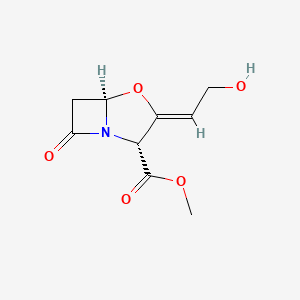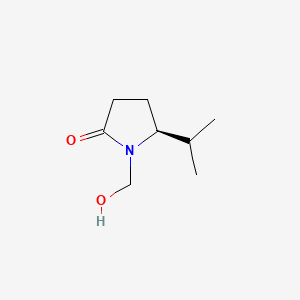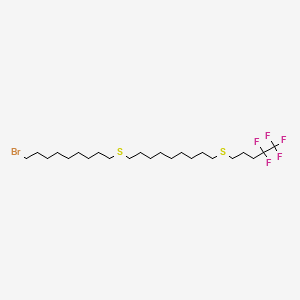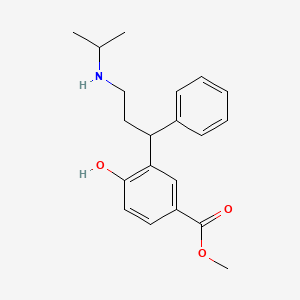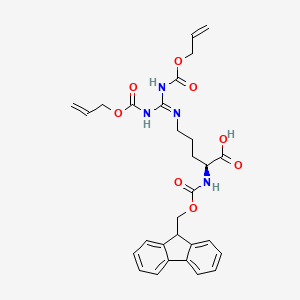
Pimozide-d5 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pimozide-d5 (Major) is a variant of Pimozide, an antipsychotic drug used to manage symptoms of Tourette’s syndrome . It helps control the vocal outbursts and uncontrolled, repeated movements of the body (tics) that may interfere with the patient’s normal life . The molecular formula of Pimozide-d5 (Major) is C28H24D5F2N3O, and it has a molecular weight of 466.58 .
Molecular Structure Analysis
Pimozide-d5 (Major) has a complex molecular structure. Its molecular formula is C28H24D5F2N3O . For a detailed structural analysis, one would need to refer to specialized resources or tools like molecular modeling software.Physical And Chemical Properties Analysis
Pimozide-d5 (Major) has a molecular weight of 466.58 and a molecular formula of C28H24D5F2N3O . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pimozide has been evaluated for its anti-cancer effects. It has been found to significantly reduce the proliferation of various brain cancer cell lines by inducing apoptosis . This suggests that Pimozide and its variants like Pimozide-d5 (Major) could have potential future applications in cancer treatment.
Eigenschaften
CAS-Nummer |
1794979-08-0 |
|---|---|
Molekularformel |
C28H29F2N3O |
Molekulargewicht |
466.587 |
IUPAC-Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChI-Schlüssel |
YVUQSNJEYSNKRX-SQXKFXMRSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Synonyme |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; 1-[1-[4,4-Bis(p-fluorophenyl)butyl]-4-piperidyl]-2-benzimidazolinone-d5; 1-[4,4-Bis(p-fluorophenyl)butyl]-4-(2-oxo-1-benzimidazolinyl)piperidine-d5; NSC 170984- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



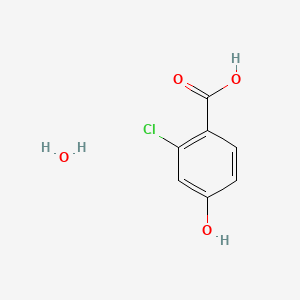
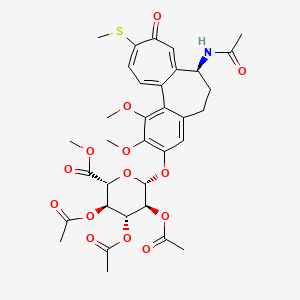
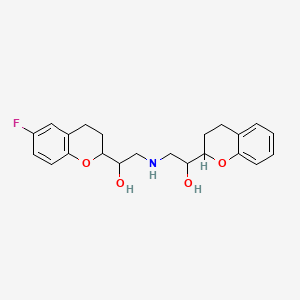
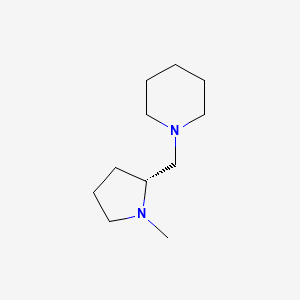
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
